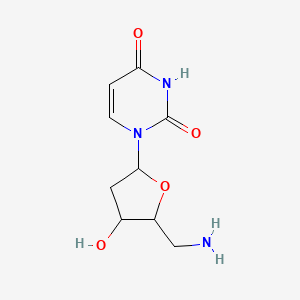

5'-Amino-2',5'-dideoxyuridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-Amino-2',5'-dideoxyuridine is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multiple steps. One common method involves the reaction of 2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetic acid with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in N,N-dimethyl-formamide at room temperature for 30 minutes. This is followed by the reaction with N-[9-(5-aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-9H-purin-6-yl]-benzamide in N,N-dimethyl-formamide for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.

化学反应分析

Phosphorylation Reactions

5'-Amino-2',5'-dideoxyuridine undergoes phosphorylation to form 5'-N-triphosphate derivatives, critical for enzymatic incorporation into nucleic acids.

Reaction Conditions

-

Reagents : Trisodium trimetaphosphate (TMP), Tris buffer (pH ~11)

-

Temperature : Room temperature (25°C)

-

Duration : 5–7 days

Mechanism :

The amino group at the 5' position reacts with TMP to form a stable triphosphate linkage. This reaction is facilitated by the nucleophilic nature of the amino group, which replaces the hydroxyl group in standard phosphorylation .

Staudinger Reaction for Azide Reduction

The compound’s synthesis often involves intermediates like 5'-azido-2',5'-dideoxyuridine, reduced via the Staudinger reaction.

Procedure :

-

Azide Intermediate : Prepared from 2'-deoxyuridine through azide substitution.

-

Reduction : Triphenylphosphine (PPh₃) in aqueous THF reduces the azide to an amine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

| Purity (HPLC) | >95% |

Enzymatic Incorporation into DNA

This compound triphosphate is efficiently incorporated into DNA by polymerases.

Study (Klenow Fragment of E. coli DNA Polymerase I) :

-

Incorporation Rate : 90–95% efficiency at 37°C in standard buffer .

-

Effect on DNA Stability : No significant distortion of DNA duplex structure .

Applications :

-

Sequence Ladder Generation : Acid treatment post-incorporation cleaves DNA at modified sites, enabling precise sequence analysis .

Acid-Catalyzed Cleavage

The amino group facilitates site-specific DNA cleavage under mild acidic conditions.

Conditions :

-

Acid : 5% acetic acid

-

Time : 30 minutes at 37°C

-

Outcome : Strand cleavage at all incorporated this compound residues .

Mechanism :

Protonation of the amino group weakens the glycosidic bond, leading to β-elimination and strand breakage .

Substitution Reactions

The bromine or iodine atoms in halogenated derivatives (e.g., 5-iodo-5'-amino-2',5'-dideoxyuridine) undergo nucleophilic substitution.

Example :

Antiviral Activity :

| Derivative | IC₅₀ (HSV-1) | Selectivity Index |

|---|---|---|

| 5-Bromovinyl | 0.02 μM | >500 |

| 5-Iodovinyl | 0.05 μM | >400 |

| Acycloguanosine | 0.1 μM | 300 |

Data adapted from HSV-1 inhibition assays in primary rabbit kidney cells .

Cross-Linking Reactions

The amino group enables covalent conjugation with electrophilic agents.

Applications :

-

Bioconjugation : Reacts with NHS esters or isocyanates to form stable amide/urea linkages.

-

Probe Design : Used in fluorescent or affinity tags for tracking nucleotide metabolism.

Example Reaction :

\text{5'-Amino-dUrd} + \text{NHS-fluorescein} \rightarrow \text{Fluorescein-labeled dUrd} \quad (\text{Yield: 80–90%})[6]

Comparative Reactivity with Analogues

The reactivity of this compound differs from related nucleosides:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| This compound | Acid cleavage | Site-specific DNA scission |

| Thymidine | Phosphorylation | Natural substrate for DNA |

| 5-Iodo-dUrd | Antiviral substitution | Halogen enhances selectivity |

Stability Under Physiological Conditions

科学研究应用

Molecular Biology Applications

Nucleic Acid Labeling and Stabilization

5'-Amino-2',5'-dideoxyuridine has been incorporated into DNA to enhance nucleic acid labeling and stabilize nucleic acid structures. Its unique structure allows for the functionalization of nucleic acid aptamers and catalysts, which are essential in various biochemical assays. The incorporation of this compound can influence DNA bending properties, making it valuable for studying DNA-protein interactions and structural dynamics .

SELEX Technology

The 5'-triphosphate derivatives of this compound are utilized in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. This technique is crucial for developing aptamers with high specificity for target molecules. The amino group enhances the binding affinity and functionality of nucleic acids designed for therapeutic and diagnostic purposes .

Antiviral Applications

Varicella-Zoster Virus Inhibition

Research has demonstrated that 5-iodo-5'-amino-2',5'-dideoxyuridine exhibits antiviral properties against the varicella-zoster virus (VZV). In vitro studies revealed that this compound effectively reduced plaque formation in VZV-infected cells by up to 95% at concentrations ranging from 10 to 800 μM. Importantly, it showed low toxicity to human diploid embryo fibroblast cells, indicating its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes. By mimicking natural nucleotides, it can be incorporated into viral RNA or DNA, leading to defective viral genomes that cannot replicate effectively .

Cancer Research Applications

Antitumor Activity

Studies have indicated that derivatives of this compound may possess antitumor activity. For instance, research involving the synthesis of amino acid ester derivatives containing 5-fluorouracil highlighted the potential of these compounds in targeting cancer cells more effectively than traditional chemotherapeutics. The incorporation of this nucleoside analog may enhance the efficacy of existing cancer therapies by improving drug delivery mechanisms .

Preclinical Studies

In preclinical settings, the compound has been evaluated for its pharmacokinetics and systemic toxicity when used in combination with radiation therapy. Such studies are essential for determining optimal dosing regimens and understanding the therapeutic window for clinical applications .

Synthesis and Chemical Applications

Building Block for Complex Molecules

As a versatile building block, this compound is employed in synthetic organic chemistry to create more complex nucleosides and nucleotide analogs. Its structure allows chemists to modify and explore various functional groups, leading to new compounds with enhanced biological activities .

Investigating Base Pairing Properties

Research has shown that substituents at the 5-position of pyrimidine bases can significantly affect their base pairing properties. Studies utilizing NMR spectroscopy have provided insights into how this compound interacts with complementary nucleotides, which is crucial for understanding its role in nucleic acid hybridization processes .

作用机制

The mechanism of action of 5'-Amino-2',5'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

相似化合物的比较

Similar Compounds

5'-Amino-2',5'-dideoxyuridine: Unique due to its specific combination of functional groups and ring structures.

Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring but differ in their functional groups and biological activities.

Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its derivatives have different applications and properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5'-Amino-2',5'-dideoxyuridine?

- Methodological Answer : The compound is synthesized via the Staudinger reaction, starting with the reduction of 5'-azido-2',5'-dideoxy intermediates. Conversion to the 5'-N-triphosphate form involves reaction with trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris), yielding high-purity triphosphates. Critical parameters include reaction temperature (-20°C to 25°C) and stoichiometric control of azide precursors .

Q. How does the 5'-amino modification influence nucleotide structure and base-pairing fidelity?

- Methodological Answer : The 5'-amino group replaces the native hydroxyl, altering the sugar-phosphate backbone’s stereoelectronic properties. While Watson-Crick base pairing is preserved, backbone modifications reduce polymerase recognition efficiency. Structural validation requires NMR (¹H/¹³C) and mass spectrometry to confirm regiochemical integrity and hydrogen-bonding capacity .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Use reversed-phase HPLC (C18 columns, 0.1 M TEAA buffer/acetonitrile gradient) for purity assessment. MALDI-TOF mass spectrometry is critical for verifying triphosphate formation, while circular dichroism (CD) can confirm helical perturbations in modified DNA duplexes .

Advanced Research Questions

Q. How can researchers optimize enzymatic incorporation of this compound triphosphates into DNA?

- Methodological Answer : The Klenow fragment (exo⁻) of E. coli DNA polymerase I efficiently incorporates these analogs. Optimize reaction conditions by:

- Adjusting dNTP ratios (e.g., 1:10 modified:natural dNTPs).

- Using Mg²⁺-supplemented buffers (10 mM Tris-HCl, pH 7.5).

- Validating incorporation via acid cleavage (0.1 M HCl, 37°C) to generate sequence ladders for fragment analysis .

Q. How to resolve contradictions in polymerase incorporation efficiency across studies?

- Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., thermophilic vs. mesophilic polymerases) or template secondary structures. Perform kinetic assays (pre-steady-state) to quantify incorporation rates (kₚₒₗ) and compare with natural dNTPs. Use PAGE or capillary electrophoresis to assess primer extension fidelity under varying pH and ionic strength conditions .

Q. What experimental designs enable genomic sequence analysis using this compound?

- Methodological Answer : Incorporate the triphosphate during primer extension, followed by mild acid treatment (pH 3–4) to cleave at modified sites. This generates sequence-specific ladders detectable via MALDI-TOF or next-gen sequencing. Key controls include:

Q. How does this compound compare to other chain-terminating nucleotides (e.g., dideoxynucleotides) in sequencing applications?

- Methodological Answer : Unlike dideoxynucleotides (ddNTPs), this analog permits post-incorporation enzymatic manipulation (e.g., ligation or phosphorylation) due to its 3'-OH group. However, its incorporation efficiency is lower (~50% relative to ddNTPs), necessitating adjusted polymerase concentrations or elongation times .

Q. Data Interpretation & Contradiction Analysis

Q. How to address inconsistent cleavage patterns in acid-treated DNA containing this compound?

- Methodological Answer : Variability may stem from incomplete triphosphate incorporation or competing side reactions (e.g., depurination). Quantify incorporation via radiolabeled primers (³²P) and optimize cleavage conditions (time, temperature). Cross-validate with Sanger sequencing to confirm cleavage specificity .

Q. Why do some studies report reduced polymerase processivity with this compound, while others do not?

- Methodological Answer : Processivity depends on polymerase-DNA interactions. For example, Klenow fragment (exo⁻) exhibits lower stalling compared to Taq polymerase. Use single-molecule sequencing (e.g., nanopores) to monitor real-time elongation dynamics and identify sequence contexts that hinder processivity .

Q. Tables for Key Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Triphosphate Synthesis Yield | 85–92% | |

| Klenow Incorporation Efficiency | 60–75% (vs. natural dTTP) | |

| Acid Cleavage Optimal pH | 3.0–4.0 | |

| MALDI-TOF Detection Limit | 1 pmol |

属性

分子式 |

C9H13N3O4 |

|---|---|

分子量 |

227.22 g/mol |

IUPAC 名称 |

1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15) |

InChI 键 |

ABYZQSMQSHNEMQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。